Home > Products > Screening Compounds P105298 > 2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-5195987
CAS Number:
Molecular Formula: C18H19F2NO2
Molecular Weight: 319.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 1,2,3,4-tetrahydroisoquinoline derivatives. These methods often involve the formation of the isoquinoline ring system through cyclization reactions, such as the Pomeranz–Fritsch reaction [, ] and the Bischler–Napieralski reaction. The choice of specific synthetic strategy depends on the desired substitution pattern on the tetrahydroisoquinoline core and the availability of starting materials.

  • Example: In the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization was employed [].
Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinolines features a partially saturated isoquinoline ring system. The conformation of the tetrahydroisoquinoline ring can vary depending on the substituents present and their spatial arrangements. X-ray crystallography and computational methods like density functional theory (DFT) have been utilized to elucidate the three-dimensional structures and conformational preferences of these compounds [, , , ].

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline derivatives varies depending on their specific structure and the biological target they interact with. For instance, some derivatives have been reported to exhibit anticonvulsant activity by acting as noncompetitive antagonists of AMPA receptors []. Other derivatives demonstrate multidrug resistance reversal properties by inhibiting P-glycoprotein (P-gp) efflux pumps, thereby enhancing the intracellular accumulation of anticancer drugs [, , ].

Applications
  • Anticonvulsant Agents: These compounds have shown promise in preclinical models of epilepsy, suggesting their potential use in developing novel anticonvulsant drugs [, ].
  • Multidrug Resistance Reversers: Certain derivatives can reverse multidrug resistance in cancer cells by inhibiting P-gp efflux pumps, potentially improving the efficacy of chemotherapy [, , ].
  • Bradycardic Agents: Some 1,2,3,4-tetrahydroisoquinoline derivatives exhibit bradycardic activity, suggesting their potential as therapeutic agents for conditions like tachycardia [].
  • σ2 Receptor Ligands: Derivatives like 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline exhibit high affinity for σ2 receptors and have been investigated as potential PET tracers for imaging σ2 receptor function in the central nervous system [].

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline ( (±)-7)

  • Compound Description: This compound exhibits high affinity for σ2 receptors and serves as a potential PET radiotracer for imaging the function of σ2 receptors in the central nervous system. Its peak brain uptake is notably higher than its desmethyl analog. []

6,7-Dimethoxy-2-[4-(4-hydroxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline ( (±)-8)

  • Compound Description: (±)-8 is a desmethyl analog of (±)-7. It also displays high affinity for σ2 receptors, but its peak brain uptake is lower than that of (±)-7. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits sedative-anxiolytic properties at doses of 10 and 20 mg/kg when administered intragastrically. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and esters

  • Compound Description: These derivatives were developed as potential P-glycoprotein (P-gp) modulators, aiming to improve the efficacy of existing modulators like elacridar and tariquidar. This series explored modifications to the aryl moiety and variations in the amide function. [, ]

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds, encompassing various aryl substituents at the 1-position, has demonstrated anticonvulsant effects in animal models of epilepsy. These findings contributed to the development of a new anticonvulsant agent, 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d). [, ]

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor, investigated for its potential in treating stable angina and atrial fibrillation. It is metabolized in humans, and its metabolites show varying degrees of inhibitory effects on the spontaneous beat rate of the right atria. [, , , , ]

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline (I)

  • Compound Description: This compound has been synthesized and characterized using various techniques, including X-ray diffraction and DFT calculations. It displays good to moderate antibacterial activity against various pathogens. []

1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I‐K‐1)

  • Compound Description: I-K-1 is a synthetic isoquinoline analgesic. In studies on former opiate addicts, high doses of I-K-1 did not produce morphine-like effects. Although it partially mitigated withdrawal symptoms when substituted for morphine, it proved less potent than codeine. []

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a precursor for synthesizing more complex molecules and is often used as an electrophilic halogen source in organic synthesis. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

  • Compound Description: This compound can be efficiently synthesized via the cyclization of a specific dimethylacetal under acidic conditions. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, upon anodic oxidation, yields 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. Interestingly, no intramolecular aryl-aryl coupled products are formed. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor for synthesizing new chiral catalysts. []

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These enantiomers are versatile precursors in the asymmetric synthesis of isoquinoline alkaloids, enabling the preparation of various natural products like (S)- and (R)-xylopinine and (8S,14S)-coralydine. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is notable for the pseudosymmetry observed in its crystal structure. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound's crystal structure reveals a piperidine ring adopting a half-chair conformation and various intermolecular interactions contributing to its packing. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

  • Compound Description: This compound can be synthesized diastereoselectively using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

2-(2-Chloroacetyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound, which has two independent molecules in the asymmetric unit, is stabilized by C—H⋯O inter­actions. []

(4RS)‐6,7‐Dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline hydrochloride

  • Compound Description: The crystal structure of this compound reveals conformational differences between the two independent molecules in the asymmetric unit. []

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates potent hypotensive and bronchodilating effects. Its cardiac stimulating activity suggests its influence on adrenergic beta-receptors. []

1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was investigated alongside 1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline for its potential inhibitory effects on catechol-O-methyltransferase (COMT) activity. []

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (2)

  • Compound Description: Compound 2 is the most potent inhibitor of DNase I among the 24 tetrahydroisoquinoline derivatives tested, exhibiting an IC50 value of 134.35±11.38 μM. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one (15)

  • Compound Description: Compound 15 demonstrates DNase I inhibitory activity with an IC50 value of 147.51±14.87 μM. []

2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (18)

  • Compound Description: Compound 18 exhibits inhibitory activity against DNase I with an IC50 value of 149.07±2.98 μM. []

2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (22)

  • Compound Description: Compound 22 demonstrates inhibitory activity against DNase I, exhibiting an IC50 value of 148.31±2.96 μM. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (B)

  • Compound Description: This series of compounds represents a structural variation related to benzoisogranatanine derivatives. []

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was investigated for its potential as reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance, a significant challenge in cancer chemotherapy. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound highlights a half-chair conformation for the tetrahydroisoquinoline unit. []

6,7-Dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds was synthesized from readily available starting materials in a three-step process. []

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was synthesized efficiently through a multi-step process. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. It induces autophagy in these cells, suggesting a potential mechanism for its anti-tumor activity. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: TD13 shows tumor-specific cytotoxicity, notably against human oral squamous cell carcinoma cell lines, highlighting its potential as an anti-cancer agent. []

2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This group of compounds was explored for their bradycardic activity. Their structure-activity relationships suggest the importance of the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton and methoxy groups at the 6- or 7-position for potent activity. []

1-Substituted 3,4-dihydroisoquinolines (2)

  • Compound Description: These compounds are intermediates in the synthesis of 1-substituted tetrahydroisoquinoline alkaloids. They require conversion to their corresponding iminium salts for efficient reduction using chiral hydride reagents. []

1-Substituted 3,4-dihydroisoquinolium iodides (3)

  • Compound Description: These iminium salts are crucial intermediates in the synthesis of 1-substituted tetrahydroisoquinoline alkaloids. Unlike their dihydroisoquinoline counterparts, these salts are readily reduced by chiral hydride reagents, allowing for enantioselective synthesis. []

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methy-2-phenylacetamide

  • Compound Description: This compound and its pharmaceutically acceptable salts have potential therapeutic applications. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

  • Compound Description: This compound can be synthesized via a Pummerer-type cyclization reaction, and the yield is significantly improved by adding boron trifluoride diethyl etherate. [, ]

7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: This benzazepine derivative is synthesized using a similar Pummerer-type cyclization reaction as compound 14a. The addition of boron trifluoride diethyl etherate also significantly improves its yield. [, ]
  • Compound Description: This compound acts as a calcium antagonist and exhibits two enantiomers with potentially distinct pharmacological profiles. It shows a higher selectivity for α1-adrenoceptors over α2-adrenoceptors. [, ]

2-Alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides

  • Compound Description: This class of compounds, with varying alkyl chain lengths and substituents like hydroxy, methoxy, and ethoxy groups, demonstrates a range of pharmacological activities, including effects on blood pressure, smooth muscle, and the autonomic nervous system. Toxicity was observed to increase with increasing alkyl chain length. []

Properties

Product Name

2-(2,5-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C18H19F2NO2

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C18H19F2NO2/c1-22-17-8-12-5-6-21(10-13(12)9-18(17)23-2)11-14-7-15(19)3-4-16(14)20/h3-4,7-9H,5-6,10-11H2,1-2H3

InChI Key

GBQCFYQGSHVVSY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)F)F)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC(=C3)F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.